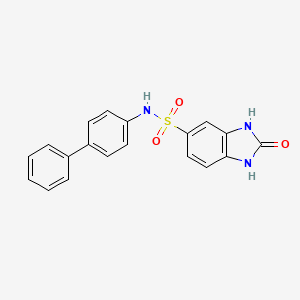![molecular formula C19H11BrF3NO2 B2825056 6-Bromo-2-{2-[4-(trifluoromethyl)phenyl]ethenyl}quinoline-4-carboxylic acid CAS No. 926216-76-4](/img/structure/B2825056.png)
6-Bromo-2-{2-[4-(trifluoromethyl)phenyl]ethenyl}quinoline-4-carboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“6-Bromo-2-{2-[4-(trifluoromethyl)phenyl]ethenyl}quinoline-4-carboxylic acid” is a chemical compound with the CAS Number: 926269-29-6 . It has a molecular weight of 422.2 . The IUPAC name for this compound is 6-bromo-2-{(E)-2-[3-(trifluoromethyl)phenyl]ethenyl}-4-quinolinecarboxylic acid .
Molecular Structure Analysis
The InChI code for this compound is 1S/C19H11BrF3NO2/c20-13-5-7-17-15(9-13)16(18(25)26)10-14(24-17)6-4-11-2-1-3-12(8-11)19(21,22)23/h1-10H,(H,25,26)/b6-4+ . This code provides a detailed description of the molecule’s structure, including the arrangement of atoms and the bonds between them.Applications De Recherche Scientifique
Synthesis and Chemical Properties
Researchers have developed methods for synthesizing 4-(trifluoromethyl)quinoline derivatives, showcasing the transformation of et 4,4,4-trifluoroacetoacetate with anilines into quinolines, and further modifications to produce various bromo and carboxylic acid derivatives. These synthetic pathways provide the foundation for creating a wide array of compounds for further biological and chemical investigations (Lefebvre, Marull, & Schlosser, 2003).
Antimicrobial and Antimalarial Applications
A series of novel quinoline-based 1,2,3-triazoles were synthesized, derived from intermediates including 6-bromo-2-chloro-quinolin-3-yl-methanol. These compounds were screened for their antimicrobial activity against various microorganisms and showed antimalarial activity towards Plasmodium falciparum, indicating potential therapeutic applications (Parthasaradhi et al., 2015).
Photochemical and Photophysical Properties
The synthesis of compounds based on styrylquinoline and hydroxynaphthalene-carboxylic acid resulted in bifunctional molecules with photoacid and photobase properties. This demonstrates the versatility of quinoline derivatives in developing photoresponsive materials, contributing to fields like material science and photopharmacology (Gavrishova et al., 2015).
Structural and Spectroscopic Analysis
Detailed spectroscopic and structural analyses have been conducted on quinoline derivatives, providing insights into their molecular configurations, vibrational frequencies, and electronic properties. Such studies are essential for understanding the chemical behavior and potential applications of these compounds in various scientific domains (Ulahannan et al., 2015).
Liquid Crystal Applications
Quinoline derivatives have also been investigated for their potential as liquid crystals, highlighting the structural requirements for mesophase formation and the impact of molecular design on liquid crystal properties. This research underscores the utility of quinoline compounds in materials science, particularly in the development of display technologies and optical devices (Rodrigues et al., 2019).
Safety and Hazards
This compound has been classified with the GHS07 pictogram, indicating that it may be harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, washing thoroughly after handling, not eating, drinking or smoking when using this product, using only outdoors or in a well-ventilated area, wearing protective gloves/protective clothing/eye protection/face protection, and more .
Propriétés
IUPAC Name |
6-bromo-2-[(E)-2-[4-(trifluoromethyl)phenyl]ethenyl]quinoline-4-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H11BrF3NO2/c20-13-6-8-17-15(9-13)16(18(25)26)10-14(24-17)7-3-11-1-4-12(5-2-11)19(21,22)23/h1-10H,(H,25,26)/b7-3+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JWFVREZGXKNIHW-XVNBXDOJSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C=CC2=CC(=C3C=C(C=CC3=N2)Br)C(=O)O)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC=C1/C=C/C2=CC(=C3C=C(C=CC3=N2)Br)C(=O)O)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H11BrF3NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
422.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

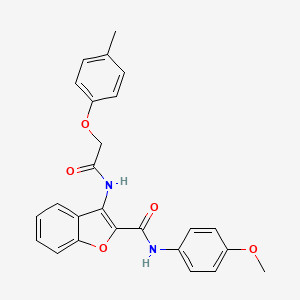

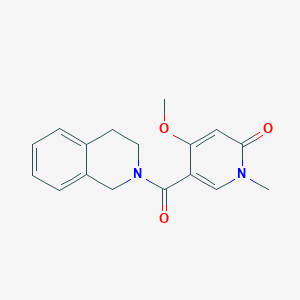
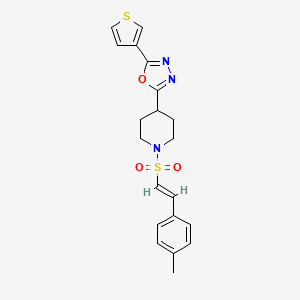
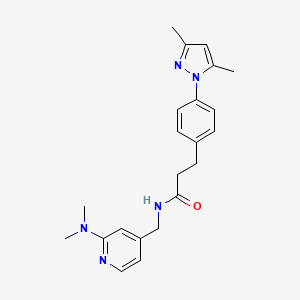
![(3E)-3-{[(4-fluorophenyl)amino]methylene}-1-(3-methylbenzyl)-1H-2,1-benzothiazin-4(3H)-one 2,2-dioxide](/img/structure/B2824983.png)
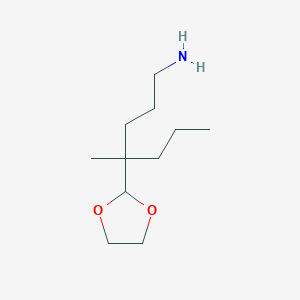
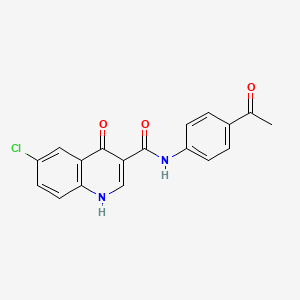
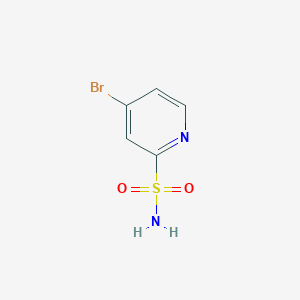


![2-((2-(4-methoxyphenyl)-6,8-dimethyl-5,7-dioxo-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4-yl)thio)-N-phenylacetamide](/img/structure/B2824994.png)
